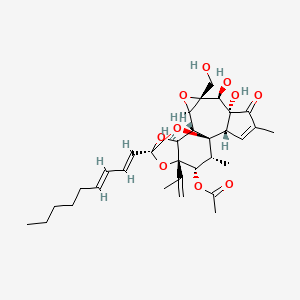
Yuanhuadin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yuanhuadin is a daphnane-type diterpene isolated from the dried flower buds of the plant Daphne genkwa Sieb. This compound, along with its analogues, has been studied for its anti-inflammatory and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yuanhuadin is typically isolated from the flower buds of Daphne genkwa. The extraction process involves drying the flower buds and using solvents to extract the diterpenoids
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, as synthetic methods are not yet fully developed or optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Yuanhuadin undergoes various chemical reactions, including oxidation and reduction. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents
Major Products: The major products formed from the reactions of this compound are not extensively studied, and further research is needed to elucidate the complete reaction pathways and products.
Aplicaciones Científicas De Investigación
Yuanhuadin has shown promising applications in various fields of scientific research :
Chemistry: this compound and its analogues are studied for their unique chemical structures and potential as lead compounds for drug development.
Biology: this compound exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Industry: The compound’s bioactive properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of yuanhuadin involves the downregulation of the AXL tyrosine kinase receptor and the enzyme nicotinamide N-methyltransferase, which are often overexpressed in non-small cell lung cancer cells . These molecular targets play a crucial role in the compound’s anticancer effects.
Comparación Con Compuestos Similares
Yuanhuadin is part of a series of daphnane-type diterpenes isolated from Genkwa Flos . Similar compounds include:
- Yuanhuacin
- Yuanhuafin
- Yuanhuagin
- Yuanhuahin
- Yuanhuajin
- Yuanhualin
- Yuanhuamin
- Yuanhuapin
- Yuanhuatin
These compounds share structural similarities but differ in their pharmacological activities and toxicity profiles. This compound, for instance, has shown promising anticancer effects, whereas some analogues like yuanhuafin and yuanhuapin are considered more toxic .
Propiedades
Fórmula molecular |
C32H42O10 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
[(1S,2S,6R,7S,8R,10R,11S,12S,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |
InChI |
InChI=1S/C32H42O10/c1-7-8-9-10-11-12-13-14-29-40-26-22-25-28(16-33,39-25)27(36)30(37)21(15-18(4)23(30)35)32(22,42-29)19(5)24(38-20(6)34)31(26,41-29)17(2)3/h11-15,19,21-22,24-27,33,36-37H,2,7-10,16H2,1,3-6H3/b12-11+,14-13+/t19-,21+,22+,24+,25-,26+,27-,28+,29-,30+,31+,32-/m1/s1 |
Clave InChI |
NHELFTYSELEEFD-DDRSGVFGSA-N |
SMILES isomérico |
CCCCC/C=C/C=C/[C@]12O[C@H]3[C@@H]4[C@@H]5[C@](O5)([C@H]([C@@]6([C@@H]([C@]4(O1)[C@@H]([C@@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |
SMILES canónico |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)



![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)

![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)



![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

